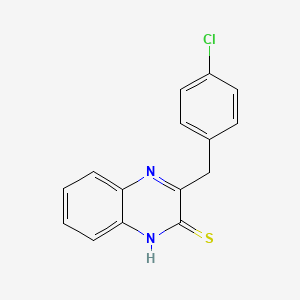
3-(4-Chlorobenzyl)quinoxaline-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobenzyl)quinoxaline-2-thiol is a chemical compound characterized by its unique structure, which includes a quinoxaline core substituted with a 4-chlorobenzyl group and a thiol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzyl)quinoxaline-2-thiol typically involves multiple steps, starting with the formation of quinoxaline derivatives. One common method is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions to form the quinoxaline core. Subsequent functionalization introduces the 4-chlorobenzyl group and the thiol moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 3-(4-Chlorobenzyl)quinoxaline-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiol derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation.
Substituted Derivatives: Resulting from substitution reactions at the benzyl group.
科学的研究の応用
3-(4-Chlorobenzyl)quinoxaline-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which 3-(4-Chlorobenzyl)quinoxaline-2-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating biological processes.
類似化合物との比較
3-(4-Chlorobenzyl)quinoxaline-2-thiol is unique due to its specific structural features. Similar compounds include:
Quinoxaline-2-thiol: Lacks the 4-chlorobenzyl group.
4-Chlorobenzylthiol: Lacks the quinoxaline core.
Quinoxaline derivatives: Various substitutions on the quinoxaline ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1H-quinoxaline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)9-14-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUBQANGVHBOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)C(=N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-CHLORO-3,5-DIMETHYLPHENOXY)-7-HYDROXY-8-[(PYRROLIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7830275.png)

![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(3-methylbutylamino)purine-2,6-dione](/img/structure/B7830289.png)

![8-{[cyclohexyl(methyl)amino]methyl}-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B7830306.png)
![8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(2,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7830308.png)
![Acetamide, N-[2-(2-nitrophenylthio)phenyl]-](/img/structure/B7830310.png)

![4-[(1-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanoic acid](/img/structure/B7830320.png)
![[(1-Ethyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]acetic acid](/img/structure/B7830325.png)

![1-(3,6,7,8,9,10-hexahydro-4H-azepino[1,2-e]purin-4-yl)piperidine-3-carboxylic acid](/img/structure/B7830328.png)

![[6-(5-methyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2-phenyl-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B7830352.png)
